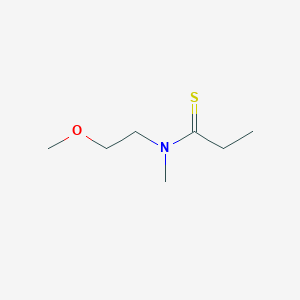![molecular formula C4H2N4S B15247069 [1,2,5]Thiadiazolo[3,4-b]pyrazine CAS No. 51097-07-5](/img/structure/B15247069.png)
[1,2,5]Thiadiazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl2). This reaction results in the formation of the desired thiadiazolo compound . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted pyrazines and diamines, which have applications in further chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,5]thiadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its electron-withdrawing properties make it valuable in the design of push-pull systems for organic electronics .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of antiproliferative agents. Studies have demonstrated its efficacy against certain cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound derivatives are used in the production of dyes, pigments, and other materials that require stable, electron-deficient compounds .
Mécanisme D'action
The mechanism by which [1,2,5]thiadiazolo[3,4-b]pyrazine exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, altering the electronic properties of the molecules it interacts with. In biological systems, it can interfere with cellular processes by targeting specific enzymes or receptors, leading to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Similar in structure but contains an oxygen atom instead of sulfur.
[1,2,5]Selenadiazolo[3,4-b]pyrazine: Contains a selenium atom and exhibits similar reactivity and applications.
Uniqueness: What sets [1,2,5]thiadiazolo[3,4-b]pyrazine apart is its balance of stability and reactivity, making it a versatile compound in both synthetic chemistry and applied sciences. Its sulfur atom contributes to unique electronic properties that are not as pronounced in its oxygen or selenium counterparts .
Propriétés
Numéro CAS |
51097-07-5 |
|---|---|
Formule moléculaire |
C4H2N4S |
Poids moléculaire |
138.15 g/mol |
Nom IUPAC |
[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H2N4S/c1-2-6-4-3(5-1)7-9-8-4/h1-2H |
Clé InChI |
KZMXMPXHZOVWPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NSN=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)



